5-ethynyl-1-methyl-1H-pyrazol-4-amine
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Overview
Description
5-Ethynyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an ethynyl group at the 5-position, a methyl group at the 1-position, and an amine group at the 4-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions with excellent functional group tolerance . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using safe and stable isocyanides. The use of catalytic systems, such as ruthenium or copper catalysts, can enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include pyrazole oxides, ethyl-substituted pyrazoles, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-Ethynyl-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic systems.
Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their activity. It may also participate in proton transfer processes, affecting the function of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-5-methyl-1H-pyrazol-4-amine: Similar structure but with an ethyl group instead of an ethynyl group.
5-Hydroxy-1-methyl-1H-pyrazole: Features a hydroxy group at the 5-position instead of an ethynyl group.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups at the 3 and 5 positions.
Uniqueness
5-Ethynyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C6H7N3 |
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Molecular Weight |
121.14 g/mol |
IUPAC Name |
5-ethynyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H7N3/c1-3-6-5(7)4-8-9(6)2/h1,4H,7H2,2H3 |
InChI Key |
UVRFTFPZZSWTFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C#C |
Origin of Product |
United States |
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